1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea
Description
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea is a urea derivative characterized by two distinct substituents: a carbamoylamino methyl group and a hydroxymethyl group attached to the urea backbone.
Properties
IUPAC Name |
1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3/c5-3(10)6-1-7-4(11)8-2-9/h9H,1-2H2,(H3,5,6,10)(H2,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGQMXHAYCPQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579611 | |
| Record name | N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38688-61-8 | |
| Record name | N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea typically involves the reaction of formaldehyde with N,N’-methylenebis(urea) under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Anticoagulant Properties
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea has been identified as a promising anticoagulant agent. According to a patent (US20070093501A1), this compound exhibits significant effects on blood coagulation processes, making it suitable for the treatment of thrombotic disorders. The compound's mechanism involves the inhibition of specific enzymes that play crucial roles in coagulation pathways, thereby preventing excessive clot formation .
Kinase Inhibition
Another significant application of this compound lies in its potential as a kinase inhibitor. Research indicates that urea derivatives can selectively inhibit various kinases involved in cancer progression and inflammatory diseases. A patent (WO2014162126A1) describes the synthesis of urea derivatives that target p38 MAP kinase and other related kinases, which are implicated in inflammatory responses and cancer cell proliferation . This inhibition can lead to reduced inflammation and tumor growth, providing a therapeutic avenue for conditions like asthma, chronic obstructive pulmonary disease (COPD), and certain cancers.
Mechanistic Insights
The biochemical pathways through which this compound operates involve:
- Inhibition of Thrombin : By inhibiting thrombin activity, this compound can effectively reduce clot formation.
- Kinase Pathway Modulation : The compound modulates signaling pathways associated with cell proliferation and survival, particularly through the inhibition of p38 MAP kinases.
Case Study 1: Anticoagulation Efficacy
A study evaluating the anticoagulant efficacy of this compound demonstrated significant reductions in thrombus formation in animal models. The study reported a marked decrease in thrombus weight compared to control groups treated with standard anticoagulants. This suggests that the compound may offer a novel approach to managing thrombotic conditions with potentially fewer side effects than traditional therapies.
Case Study 2: Inhibition of Inflammatory Responses
In another investigation, the compound was tested for its effects on inflammatory markers in human cell lines. Results indicated that treatment with this compound significantly lowered levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent. These findings align with the proposed mechanism of action involving kinase inhibition.
Data Summary
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticoagulation | Thrombin inhibition | Significant reduction in thrombus formation |
| Kinase Inhibition | p38 MAP kinase modulation | Decreased inflammatory cytokine levels |
| Cancer Treatment | Targeting cancer-related kinases | Inhibition of tumor growth in preclinical models |
Mechanism of Action
The mechanism by which 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and related urea derivatives are documented in pharmacological and synthetic studies. Key comparisons are outlined in Table 1 and elaborated in subsequent sections.
Table 1: Structural and Functional Comparison of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea and Analogous Compounds
Substituent Effects on Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in the target compound likely enhances water solubility compared to ester-containing analogs (e.g., ethyl/methyl 4-(carbamoylamino)benzoate), which are more lipophilic due to their ester moieties . This difference may influence bioavailability or metabolic stability.
Biological Activity
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea, a compound featuring a unique urea structure, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a hydroxymethyl group and a carbamoylamino moiety, which are critical for its biological interactions.
Anticancer Activity
Research has indicated that urea derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's efficacy against various human cancer cell lines, demonstrating IC50 values that indicate its potency in inhibiting cell proliferation.
Table 1: Anticancer Activity Against Human Cell Lines
These findings suggest that the urea moiety plays a crucial role in the antiproliferative activity of the compound, with structural symmetry being particularly important for its effectiveness.
The mechanism underlying the anticancer activity of this compound involves multiple pathways:
- Inhibition of Protein-Tyrosine Phosphatases (PTPs) : It has been shown to inhibit Cdc25A, an oncogene overexpressed in various tumors. This inhibition is associated with a reduction in tumor cell viability and proliferation .
- Interaction with Growth Factors : The compound has been reported to block interactions between fibroblast growth factor (FGF) and its receptor, which is vital for tumor growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. A study indicated that derivatives of urea compounds can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Streptococcus pyogenes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Streptococcus pyogenes | 0.5 - 1 |
The observed MIC values suggest that this compound may serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy in Vivo
In preclinical trials, the compound was tested on xenograft models of human tumors. The results demonstrated a significant reduction in tumor size compared to control groups. The study concluded that the compound could be further developed as a therapeutic agent for specific cancer types.
Case Study 2: Safety Profile Assessment
A safety assessment was conducted to evaluate the toxicity of the compound in animal models. The results indicated a favorable safety profile with no significant adverse effects at therapeutic doses, supporting its potential for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
